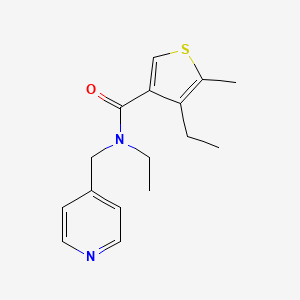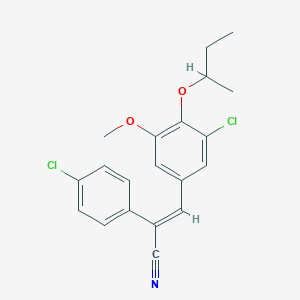
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a synthetic compound that belongs to the class of drugs called GABA receptor agonists. It was first synthesized in the 1960s and has since been used in scientific research to study the role of GABA receptors in the brain.
Wirkmechanismus
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of GABA receptors. It enhances the activity of GABA by binding to a specific site on the receptor, which increases the affinity of GABA for its binding site. This results in an increase in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity.
Biochemical and Physiological Effects:
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is thought to be responsible for its anxiolytic and sedative effects. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to increase the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a high affinity for GABA receptors and is selective for certain subtypes of the receptor. This makes it a valuable tool for studying the effects of GABA on specific neuronal populations. However, N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide also has some limitations. It has a short half-life in the body, which means it must be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Zukünftige Richtungen
There are a number of future directions for research on N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the development of more selective agonists for specific subtypes of GABA receptors. Another area of interest is the use of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, research is needed to better understand the long-term effects of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide on neuronal activity and behavior.
Synthesemethoden
The synthesis of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with diethylamine, followed by the addition of 4-chloromethylpyridine. The resulting compound is then treated with methyl iodide to yield N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as an agonist of GABA receptors, which means it enhances the activity of GABA in the brain. This makes it a valuable tool for studying the effects of GABA on neuronal activity and behavior.
Eigenschaften
IUPAC Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-14-12(3)20-11-15(14)16(19)18(5-2)10-13-6-8-17-9-7-13/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHRVBZFWNXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N(CC)CC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)

![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5305268.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)

![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305282.png)

![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)